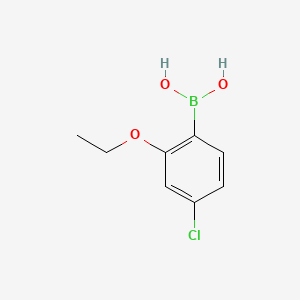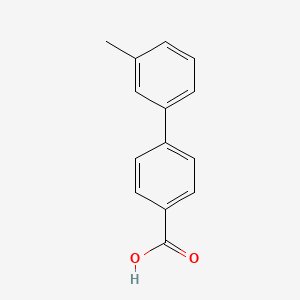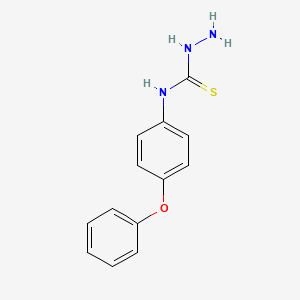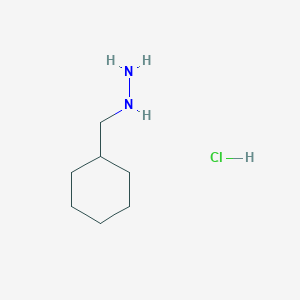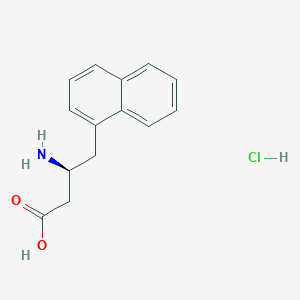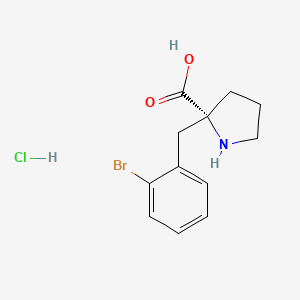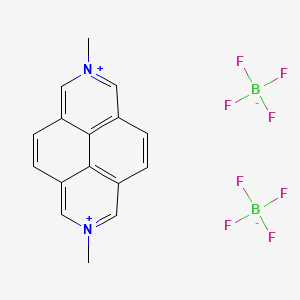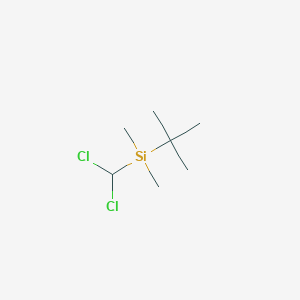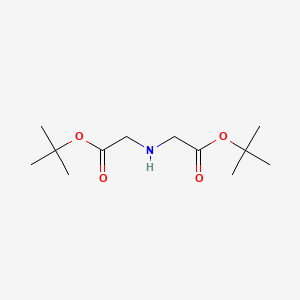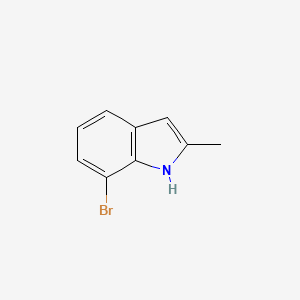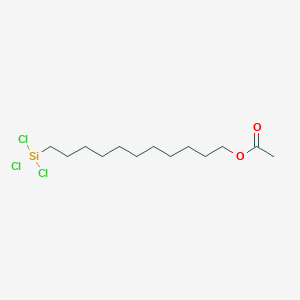
11-Acetoxyundecyltrichlorosilane
説明
11-Acetoxyundecyltrichlorosilane (11-AUDS) is a commonly used organosilicon compound. It is a colorless, volatile liquid with a characteristic odor. 11-AUDS is used in a variety of applications, including synthesis, catalysis, and surface modification. It is also used in the production of polymers, silicones, and other materials. It is a useful tool for researchers due to its ability to react with a variety of organic and inorganic compounds.
科学的研究の応用
Biointerface Studies
Silanes with non-nucleophilic functional groups, including undecyltrichlorosilane derivatives, are significant in studying biointerfaces, such as bacteria interacting with biomaterials. Controlled mixed molecular layers of these silanes are crucial for understanding the role of material surface chemistry in these interactions. Research has focused on forming self-assembled monolayers (SAMs) on silicon substrates, analyzing their synthesis, and investigating the impact of various experimental conditions on surface chemistry, layer structure, and organization. This is essential for biointerface studies, particularly in controlling bacterial adhesion at the molecular scale (Böhmler, Ponche, Anselme, & Ploux, 2013).
Surface Control of Liquid-Crystal Orientation
Chemisorbed monolayers of silanes, including [11-(2-Naphthyl)undecyl]trichlorosilane, have been studied for controlling the orientation of liquid crystals. X-ray reflectivity investigations reveal the structural organization within these monolayers, indicating their potential in influencing liquid-crystal behavior. Such studies are relevant for advanced display technologies and optical devices (Geer, Yang, & Frank, 1997).
Surface Chemistry and Wettability Control
The fabrication of mixed monolayers using silanes, such as 11-cyanoundecyltrichlorosilane, has been explored for controlling the wettability of silicon surfaces. This control is achieved through a simple wiping method, allowing for the homogeneous and reproducible modification of surface properties. Such techniques are valuable in various applications, including inkjet printing and surface patterning (Lim, Cho, Jang, Han, & Cho, 2006).
Self-Assembled Monolayers for Humic Acid Immobilization
Silanes, including 11-amino-undecylsiloxane, have been used to create self-assembled monolayers on silicon wafers for the immobilization of humic acids. This approach is significant in environmental applications, particularly in studying the complexation of radionuclides with immobilized humic acids. The process involves substituting bromo-undecylsiloxane with an azido group, followed by a reduction and coupling with humic acids, providing a tool for trace element detection and lixiviation studies (Barbot et al., 2007).
特性
IUPAC Name |
11-trichlorosilylundecyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25Cl3O2Si/c1-13(17)18-11-9-7-5-3-2-4-6-8-10-12-19(14,15)16/h2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHCMDOASQYDKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCCCCCCC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25Cl3O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402584 | |
| Record name | 11-ACETOXYUNDECYLTRICHLOROSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Acetoxyundecyltrichlorosilane | |
CAS RN |
53605-77-9 | |
| Record name | 11-ACETOXYUNDECYLTRICHLOROSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



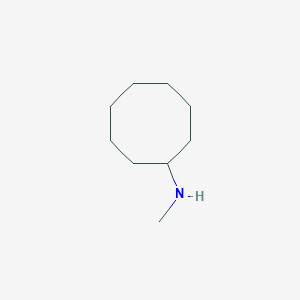
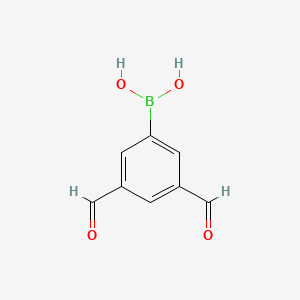
![N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine](/img/structure/B1587341.png)
